molecular formula C19H24N2O3S2 B2634656 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941906-73-6

5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2634656
CAS No.: 941906-73-6
M. Wt: 392.53
InChI Key: IYEZDCLEOPQYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
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Scientific Research Applications

Vasodilatory and Cardiovascular Applications

A study on sulfonamide derivatives related to the structure of 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide highlighted their potential vasodilatory activities. Specifically, N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives exhibited significant vasodilatory action in vivo, enhancing arterial blood flow in dogs. These derivatives were synthesized from 5-isoquinolinesulfonic acid and showed potency comparable to diltiazem, a clinical drug for cardiovascular applications. This suggests potential applications in developing cardiovascular therapeutics, particularly for managing hypertension and enhancing vasodilation (Morikawa, Sone, & Asano, 1989).

Antimicrobial Activity

Another study focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including derivatives structurally akin to this compound. These compounds were evaluated for their antimicrobial efficacy against various bacteria and fungi, highlighting the potential use of such derivatives in antimicrobial drug development (Sarvaiya, Gulati, & Patel, 2019).

Cytotoxicity Against Cancer Cell Lines

Research on aminomethylselenopheno[3,2-b]thiophene sulfonamides, which share a sulfonamide moiety with the compound of interest, indicated these derivatives' cytotoxicity against various cancer cell lines, including human breast adenocarcinoma and human uterine sarcoma. Such findings suggest the potential of structurally similar compounds for cancer therapy research (Arsenyan, Rubina, & Domracheva, 2016).

Broad-Spectrum Antibacterial Agents

The synthesis of isothiazoloquinolones, including intermediates with a sulfonamide structure, has led to the discovery of potent broad-spectrum antibacterial agents effective against resistant strains like MRSA. This highlights the application of such compounds in addressing bacterial resistance and developing new antibacterial therapies (Hashimoto et al., 2007).

Anti-Acetylcholinesterase and Insecticidal Activities

Compounds such as 5-chloro-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one and derivatives, while not directly mentioned, share functional groups with the compound , indicating potential for anti-acetylcholinesterase and insecticidal activities. This suggests a possible application in developing treatments for neurodegenerative diseases like Alzheimer's and insecticides (Holan, Virgona, & Watson, 1997).

Properties

IUPAC Name

5-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-4-16-7-10-19(25-16)26(23,24)20-15-6-8-17-14(11-15)5-9-18(22)21(17)12-13(2)3/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEZDCLEOPQYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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